molecular formula C10H8ClNO2 B15096695 1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one

1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15096695
M. Wt: 209.63 g/mol
InChI Key: NIYRAORVWNJNIZ-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological activities. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the indole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one typically involves the acylation of indole derivatives. One common method is the reaction of indole with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted indole derivatives.

    Oxidation Products: Oxindole derivatives.

    Reduction Products: Indoline derivatives.

Scientific Research Applications

1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoacetyl)-1,3-dihydro-2H-indol-2-one
  • 1-(2-Iodoacetyl)-1,3-dihydro-2H-indol-2-one
  • 1-(2-Fluoroacetyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative is often preferred for its balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

1-(2-chloroacetyl)-3H-indol-2-one

InChI

InChI=1S/C10H8ClNO2/c11-6-10(14)12-8-4-2-1-3-7(8)5-9(12)13/h1-4H,5-6H2

InChI Key

NIYRAORVWNJNIZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C(=O)CCl

Origin of Product

United States

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